

# Tris succinate buffer preparation protocol

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## Compound of Interest

Compound Name: *Tris succinate*

Cat. No.: B3430625

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## Application Note: Tris Succinate Buffer

### Introduction

**Tris succinate** buffer is a versatile and effective buffering agent employed in a variety of biochemical and molecular biology applications. Comprising Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers good pH stability in the physiological range. Tris, with a pKa of approximately 8.1 at 25°C, provides buffering capacity between pH 7.0 and 9.0. The inclusion of succinic acid, a dicarboxylic acid, can modulate the buffering capacity and provide a suitable ionic environment for specific applications. This buffer is particularly noted for its use in the isolation and functional analysis of mitochondria, as well as in protein purification and crystallization studies.

### Key Properties and Applications

- Buffering Range: The effective buffering range of **Tris succinate** buffer typically falls between pH 7.0 and 8.5, making it suitable for a wide array of biological experiments that require a stable physiological pH.
- Mitochondrial Research: Tris-based buffers, including **Tris succinate**, are commonly used for the isolation of mitochondria from various tissues.<sup>[1][2]</sup> The composition of the isolation buffer is critical for preserving the integrity and function of the isolated organelles. Succinate itself is a key substrate for mitochondrial respiration (Complex II), making this buffer system particularly relevant for functional mitochondrial assays.

- Protein Purification and Crystallography: Maintaining a stable pH is crucial during protein purification to ensure protein stability and activity. **Tris succinate** can be employed as a component of the purification and storage buffers. In protein crystallography, the choice of buffer is critical for obtaining high-quality crystals, and Tris-based buffers are frequently screened for optimal crystallization conditions.[3][4][5]
- Enzyme Assays: For enzymes that are active at neutral to slightly alkaline pH, **Tris succinate** can provide a stable environment for kinetic studies and activity assays. It is important to note that the primary amine of Tris can interact with certain enzymes, so its suitability should be confirmed for the specific enzyme under investigation.

## Quantitative Data Summary

The preparation of **Tris succinate** buffer can be approached in two primary ways: by titrating a solution of Tris base with succinic acid to the desired pH, or by mixing stock solutions of Tris and succinic acid in a specific molar ratio. The following tables provide component quantities for preparing **Tris succinate** buffers of various concentrations and pH values.

Table 1: Preparation of 1 L of **Tris Succinate** Buffer by Titration

Final Tris Concentration (mM)	Final pH	Molarity of Tris Base Solution (M)	Molarity of Succinic Acid Solution (M)	Approximate Volume of Succinic Acid Solution to Add (mL)
50	7.4	0.1	0.1	Adjust to pH
50	8.2	0.1	0.1	Adjust to pH
100	7.4	0.2	0.2	Adjust to pH
100	8.0	0.2	0.2	Adjust to pH

Note: The volume of succinic acid is approximate. It is essential to monitor the pH of the Tris solution with a calibrated pH meter while adding the succinic acid solution dropwise until the target pH is reached.

Table 2: Preparation of 1 L of 50 mM **Tris Succinate** Buffer using a 2:1 Molar Ratio of Tris to Succinate

Final pH	Mass of Tris Base (g)	Mass of Succinic Acid (g)
~7.6	6.06 g	2.95 g

Note: This method, based on a 2:1 molar ratio of Tris to succinate, will result in a pH of approximately 7.6.<sup>[6]</sup> Fine adjustments to the pH can be made with small additions of concentrated HCl or NaOH if necessary.

## Experimental Protocols

### Protocol 1: Preparation of 1 L of 50 mM **Tris Succinate** Buffer (pH 7.4) by Titration

This is a common and precise method for preparing a buffer to a specific pH.

#### Materials:

- Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol
- Succinic acid, MW: 118.09 g/mol
- Deionized water (dH<sub>2</sub>O)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinders and beakers
- 0.22 µm sterile filter (optional, for sterile applications)

#### Procedure:

- Prepare a 0.1 M Tris base solution: Dissolve 12.11 g of Tris base in approximately 800 mL of dH<sub>2</sub>O in a 1 L beaker. Stir until fully dissolved.
- Prepare a 0.1 M succinic acid solution: Dissolve 11.81 g of succinic acid in approximately 800 mL of dH<sub>2</sub>O in a separate 1 L beaker. Stir until fully dissolved and then bring the final volume to 1 L with dH<sub>2</sub>O.
- pH Adjustment: Place the beaker with the Tris solution on a magnetic stirrer and immerse a calibrated pH meter probe into the solution.
- Titrate with Succinic Acid: Slowly add the 0.1 M succinic acid solution to the Tris solution while continuously monitoring the pH. Add the succinic acid dropwise as you approach the target pH of 7.4.
- Final Volume Adjustment: Once the desired pH of 7.4 is reached, transfer the solution to a 1 L graduated cylinder. Add dH<sub>2</sub>O to bring the final volume to exactly 1 L.
- Final pH Check: Re-check the pH to ensure it is still at 7.4. Make any minor adjustments with dilute HCl or NaOH if necessary.
- Sterilization (Optional): If a sterile buffer is required, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
- Storage: Store the buffer at 4°C. For long-term storage, consider preparing the buffer fresh or autoclaving if all components are heat-stable (note: pH may shift after autoclaving and may need readjustment after cooling).

Protocol 2: Preparation of 1 L of 50 mM **Tris Succinate** Buffer (approx. pH 7.6) using a 2:1 Molar Ratio

This method is quicker if a precise pH is not initially required, with the option for later adjustment.

Materials:

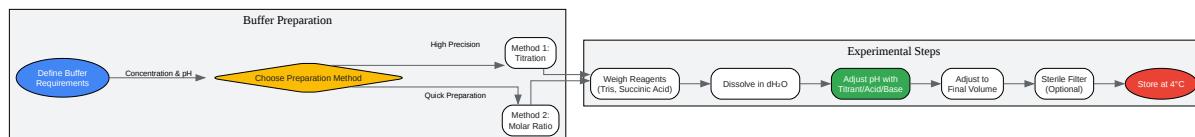
- Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol

- Succinic acid, MW: 118.09 g/mol
- Deionized water (dH<sub>2</sub>O)
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinder and beaker

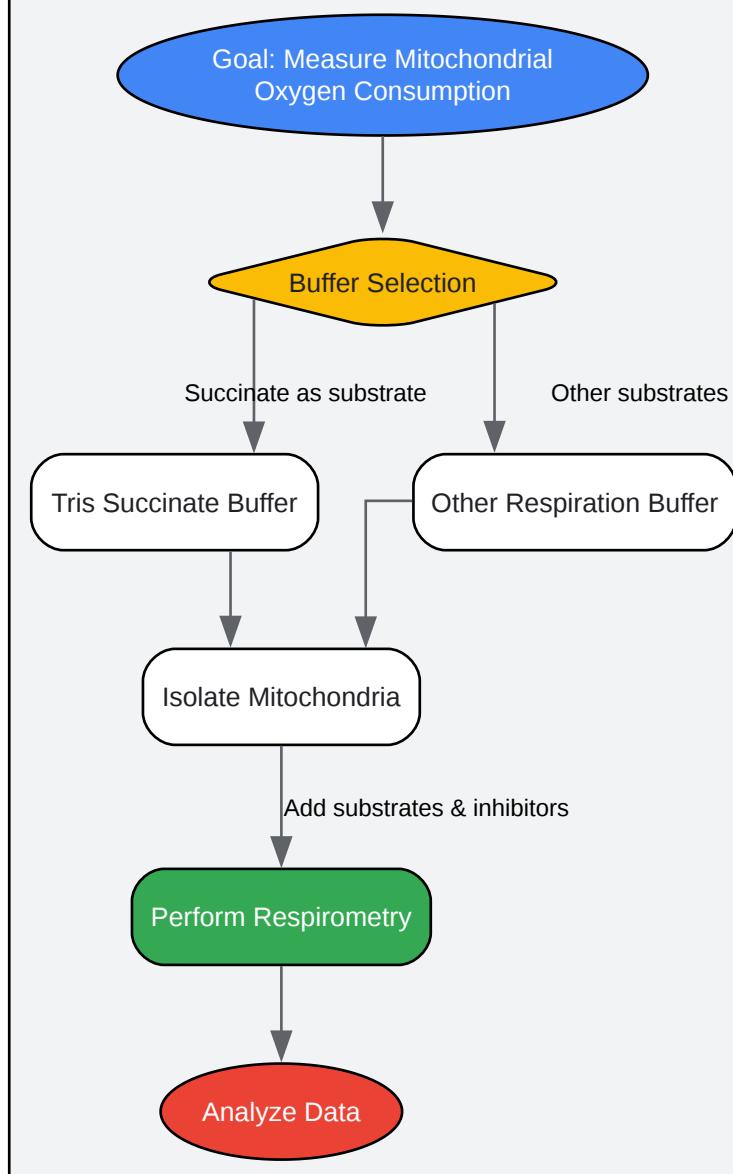
**Procedure:**

- Weigh Reagents: Weigh out 6.06 g of Tris base (for a final concentration of 50 mM) and 2.95 g of succinic acid (for a final concentration of 25 mM).
- Dissolve: Add both the Tris base and succinic acid to approximately 800 mL of dH<sub>2</sub>O in a 1 L beaker.
- Mix: Place the beaker on a magnetic stirrer and stir until all solids are completely dissolved.
- Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add dH<sub>2</sub>O to a final volume of 1 L.
- pH Measurement and Adjustment (Optional): Measure the pH of the solution. It should be approximately 7.6. If a different pH is required, it can be adjusted by adding small amounts of concentrated HCl to lower the pH or NaOH to raise it.
- Storage: Store the buffer at 4°C.

## Visualizations



## Application: Mitochondrial Respiration Assay



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